![molecular formula C10H10BrNO B6294788 7-Bromo-6-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 2239309-43-2](/img/structure/B6294788.png)
7-Bromo-6-methyl-3,4-dihydroisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-6-methyl-3,4-dihydroisoquinolin-1(2H)-one (also known as 7-bromo-6-methyl-3,4-DHIQ or 7-bromo-6-methyl-3,4-dihydroisoquinoline) is a heterocyclic compound belonging to the isoquinoline family. It is a white, odorless, crystalline solid with a melting point of 230-232°C and a boiling point of 486°C. 7-Bromo-6-methyl-3,4-DHIQ has been used in a variety of scientific research studies due to its unique properties, including its ability to act as an inhibitor of certain enzymes and its potential to be used as a novel therapeutic agent.
Applications De Recherche Scientifique
Tetrahydroisoquinolines in Therapeutics
THIQ derivatives, including "7-Bromo-6-methyl-3,4-dihydroisoquinolin-1(2H)-one," have been recognized for their potential in drug discovery, especially in cancer and CNS disorders. Singh and Shah (2017) reviewed patents on THIQ derivatives between 2010 and 2015, noting their therapeutic activities across various domains, including cancer, malaria, and metabolic disorders. The US FDA's approval of trabectedin for soft tissue sarcomas underscores the milestone in anticancer drug discovery utilizing THIQ scaffolds (Singh & Shah, 2017).
Antioxidant Activity
Isoquinoline derivatives have also been evaluated for their antioxidant activities, which play a crucial role in mitigating oxidative stress-related pathologies, including neurodegenerative diseases. Munteanu and Apetrei (2021) provided a comprehensive review of analytical methods used in determining antioxidant activity, emphasizing the importance of understanding these compounds' mechanisms of action to explore their full therapeutic potential (Munteanu & Apetrei, 2021).
Propriétés
IUPAC Name |
7-bromo-6-methyl-3,4-dihydro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-4-7-2-3-12-10(13)8(7)5-9(6)11/h4-5H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAVPOABSXHSQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=O)NCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-methyl-3,4-dihydroisoquinolin-1(2H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.